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Methyl 2-methanesulfonamidopropanoate

Cat. No.: B7818144
M. Wt: 181.21 g/mol
InChI Key: IZXCMJYFDJATPE-UHFFFAOYSA-N
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Description

Contextualization within Organic and Medicinal Chemistry Research

In the fields of organic and medicinal chemistry, the assembly of molecules from distinct functional building blocks is a cornerstone of new material and drug discovery. Methyl 2-methanesulfonamidopropanoate is a prime example of a scaffold molecule, combining three key features: a chiral propanoate frame, a reactive ester group, and a stable sulfonamide linkage. The pursuit of novel compounds often involves synthesizing libraries of molecules based on such scaffolds to screen for biological activity. The sulfonamide portion is a well-established pharmacophore, while the chiral amino acid-like backbone provides stereochemical specificity, a critical factor in modern drug design.

General Significance of Sulfonamide and Ester Functionalities in Chemical Synthesis

The two primary functional groups in this compound, the sulfonamide and the ester, are of immense importance in synthesis. nih.gov

Sulfonamide Group : The sulfonamide functional group (-SO₂NH-) is a fundamental motif in medicinal chemistry. nih.gov It is a key component in a wide array of drugs, including antimicrobials, diuretics, anticonvulsants, and anti-cancer agents. nih.govwikipedia.orgresearchgate.net From a synthetic standpoint, the sulfonamide bond is valued for its high stability compared to a standard amide bond, making it more resistant to hydrolysis in biological systems. researchgate.net This stability has led to its use as an amide isostere in peptide-based drug design to enhance metabolic stability. researchgate.net Furthermore, sulfonamides serve as versatile building blocks and intermediates in the creation of complex pharmaceuticals. researchgate.netresearchgate.net

Ester Group : The ester functional group (-COO-) is ubiquitous in both nature and industrial chemistry. numberanalytics.com Esters are responsible for the characteristic fragrances of many fruits and flowers and are used extensively in the flavor and perfume industries. numberanalytics.comchemistrytalk.org In organic synthesis, esters are highly versatile intermediates. numberanalytics.com They can be readily converted into other functional groups; for example, they can be hydrolyzed to form carboxylic acids or reduced to form alcohols. numberanalytics.com This reactivity makes them crucial for constructing molecular frameworks. pressbooks.pub

Table 2: Overview of Key Functional Groups
Functional GroupGeneral StructureSignificance in Synthesis
SulfonamideR-SO₂-NR'R''Forms stable, hydrolysis-resistant bonds. researchgate.net A key pharmacophore in many drug classes, including antibacterials and diuretics. nih.govwikipedia.org Used as a building block for diverse pharmaceuticals. researchgate.net
EsterR-COO-R'Versatile synthetic intermediate that can be converted to other functional groups. numberanalytics.com Common in natural products and used in fragrance and flavor industries. chemistrytalk.org Monomer linkage in important polymers like polyesters. wikipedia.org

Historical Context of Propanoic Acid Derivatives in Chemical Studies

Propanoic acid, also known as propionic acid, has a rich history in chemical science. It was first described in 1844 by Johann Gottlieb, and its identity as a unique compound was firmly established in 1847 by Jean-Baptiste Dumas. weebly.com The name itself is derived from the Greek words protos (first) and pion (fat), as it is the smallest carboxylic acid to exhibit the properties of a fatty acid. weebly.comchemcess.com

Historically, the industrial production of propanoic acid involved methods like the oxidation of propanal or the direct oxidation of hydrocarbons. chemcess.comnih.gov Its derivatives quickly found broad applications. A major breakthrough in medicinal chemistry was the development of 2-arylpropanoic acid derivatives, a class of compounds now famously known as "profens" (e.g., Ibuprofen, Ketoprofen). orientjchem.orgresearchgate.net These compounds became some of the most widely used non-steroidal anti-inflammatory drugs (NSAIDs) for treating arthritis and other inflammatory conditions. orientjchem.orgnih.gov This historical success cemented propanoic acid derivatives as a privileged scaffold in the development of therapeutic agents. researchgate.net

Contemporary Research Trajectories and Future Prospects

Current research continues to build upon the historical significance of these chemical motifs. The development of novel sulfonamide derivatives is a highly active area, with chemists exploring new synthetic methods to create compounds with a wide range of pharmacological activities, including anticancer, anticonvulsant, antiviral, and antimicrobial properties. sciepub.comnih.govresearchgate.net There is a strong focus on creating these molecules through more efficient and environmentally friendly ("green") synthesis strategies. researchgate.net

Similarly, research into propanoic acid derivatives remains robust. Scientists are synthesizing new variants and studying their potential as antimicrobial and anticancer agents. orientjchem.orgmdpi.com The development of innovative synthetic methodologies, such as using superacids to catalyze reactions, is expanding the chemical space that can be explored. mdpi.com

The future prospects for molecules like this compound lie at the intersection of these research trajectories. As a chiral building block, it offers a reliable starting point for asymmetric synthesis, allowing for the creation of stereochemically pure compounds. The combination of the stable sulfonamide linker and the synthetically versatile ester group makes it an ideal scaffold for combinatorial chemistry. Researchers can modify both ends of the molecule to generate large libraries of new chemical entities. These libraries can then be screened for novel biological activities, potentially leading to the discovery of next-generation pharmaceuticals for a multitude of diseases. nih.govrsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H11NO4S B7818144 Methyl 2-methanesulfonamidopropanoate

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(methanesulfonamido)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO4S/c1-4(5(7)10-2)6-11(3,8)9/h4,6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZXCMJYFDJATPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)NS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Methyl 2 Methanesulfonamidopropanoate

Chiral Synthesis Approaches to Methyl 2-methanesulfonamidopropanoate

The synthesis of enantiomerically pure this compound is of significant interest, necessitating stereocontrolled synthetic methods. These approaches often begin with a chiral precursor, and the subsequent reactions are designed to proceed without affecting the configuration of the chiral center. rsc.org

Stereoselective Alkylation and Amidation Strategies

Stereoselective strategies are fundamental to synthesizing chiral molecules. In the context of this compound, these methods often rely on the use of a pre-existing chiral center, typically from a chiral pool starting material like L-alanine or D-alanine. The key is to perform the amidation (sulfonylation) and any alkylation steps in a way that preserves the stereochemical integrity of the alpha-carbon.

The use of chiral auxiliaries, such as (R)-(+)-2-Methyl-2-propanesulfinamide, is a well-established method for the asymmetric synthesis of chiral amines. chemicalbook.com This approach involves the condensation of the chiral sulfinamide with an aldehyde to form a chiral N-sulfinyl imine. Subsequent addition of a nucleophile to the imine occurs with high diastereoselectivity, and the auxiliary can be cleaved under acidic conditions to yield the chiral amine. While not a direct alkylation or amidation to form the final product, this strategy is crucial for creating the chiral amine precursor with a defined stereochemistry.

Enzyme-Catalyzed Synthesis of Chiral Precursors

Biocatalysis offers a powerful and green alternative for the synthesis of chiral precursors. Enzymes, particularly lipases and transaminases, can operate under mild conditions and exhibit high enantioselectivity. nih.govpolimi.it

Lipases are frequently used for the kinetic resolution of racemic amino acid esters. nih.gov In this process, the enzyme selectively hydrolyzes one enantiomer of the racemic ester, leaving the other enantiomer unreacted. For example, lipases such as Pseudomonas lipase (B570770) can selectively hydrolyze the L-enantiomer of an amino acid ester, allowing for the separation of the unreacted D-enantiomer. nih.gov This method can be applied to racemic methyl 2-aminopropanoate, where the lipase would hydrolyze one enantiomer to the corresponding carboxylic acid, allowing for separation from the desired chiral ester. The efficiency of this resolution is often dependent on the ester group and the specific lipase used. nih.gov

Transaminases catalyze the transfer of an amino group from a donor molecule to a ketone, creating a chiral amine. nih.gov By using an engineered transaminase, it is possible to synthesize a chiral amino acid precursor from a prochiral keto acid with high stereoselectivity. nih.gov These enzymatic methods provide access to enantiomerically enriched precursors that can then be used in subsequent chemical steps to yield the final chiral product.

Construction of the Sulfonamide Moiety

The formation of the sulfonamide bond is a critical step in the synthesis of this compound. This is typically achieved by reacting an amino group with a sulfonylating agent.

Direct Sulfonamidation of Amino Derivatives

The most direct route to the sulfonamide is the reaction of an amino derivative, such as methyl 2-aminopropanoate, with a suitable sulfonylating agent. This reaction involves the nucleophilic attack of the amino group on the electrophilic sulfur atom of the sulfonylating agent.

Coupling Reactions Involving Methanesulfonyl Chloride

Methanesulfonyl chloride (MsCl) is a commonly used and highly reactive reagent for the formation of methanesulfonamides. wikipedia.org The reaction involves the coupling of MsCl with a primary or secondary amine, such as methyl 2-aminopropanoate, typically in the presence of a base to neutralize the hydrochloric acid byproduct. wikipedia.orgcommonorganicchemistry.com

Common bases used for this transformation include triethylamine (B128534) or pyridine (B92270) in a solvent like dichloromethane (B109758). commonorganicchemistry.com The reaction is often performed at reduced temperatures to control its exothermic nature. The resulting methanesulfonamides are known to be very stable and resistant to hydrolysis under both acidic and basic conditions. wikipedia.org This robustness makes the sulfonylation an effective and reliable transformation.

A study on the synthesis of amino acid arylamides demonstrated that methanesulfonyl chloride, in combination with N-methylimidazole as a base, can effectively facilitate amide bond formation in high yields and without significant racemization. organic-chemistry.org This highlights the mild conditions under which MsCl can be employed, preserving the stereochemical integrity of the chiral center.

Table 1: Conditions for Sulfonamide Formation using Methanesulfonyl Chloride

Amine SubstrateBaseSolventTypical Conditions
Primary/Secondary AminesTriethylamine, PyridineDichloromethane (DCM)Cooled temperature (e.g., 0°C) to Room Temperature
N-Cbz-protected amino acidsN-methylimidazoleDichloromethane (DCM)Mild conditions, high yields

Esterification Techniques for Methyl Propanoate Formation

The methyl ester group of the target molecule can be introduced either before or after the formation of the sulfonamide bond.

If the sulfonamide is formed first, starting from N-methanesulfonyl-alanine, the resulting carboxylic acid must be esterified. The Fischer-Speier esterification is a classic and cost-effective method for this transformation. masterorganicchemistry.comorganic-chemistry.org This acid-catalyzed reaction involves treating the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. organic-chemistry.orgabiscientific.com The reaction is an equilibrium process, and to drive it towards the ester product, it is common to use a large excess of the alcohol or to remove the water that is formed. organic-chemistry.org

Amino acids themselves can undergo Fischer esterification under acidic conditions, where the amino group is protonated and protected as its ammonium (B1175870) salt, preventing it from interfering with the reaction. abiscientific.comaklectures.com This allows for the synthesis of the methyl 2-aminopropanoate precursor, which can then be subjected to sulfonamidation.

Alternatively, more specialized reagents can be used for esterification, particularly for sterically hindered acids or under milder conditions. However, for a substrate like N-methanesulfonyl-alanine, the Fischer esterification is generally a suitable and efficient method. masterorganicchemistry.com

Table 2: Common Esterification Methods

MethodReagentsKey Features
Fischer-Speier EsterificationCarboxylic Acid, Alcohol (Methanol), Acid Catalyst (H₂SO₄, p-TsOH)Equilibrium reaction; requires excess alcohol or water removal. organic-chemistry.org
DiazomethaneCarboxylic Acid, Diazomethane (CH₂N₂)High-yielding but uses a toxic and explosive reagent. baranlab.org
N-Bromosuccinimide (NBS) CatalysisCarboxylic Acid, Alcohol, NBSMetal-free and efficient for various aryl and alkyl acids. nih.gov

Fischer Esterification Modifications

The most conventional route to this compound is through the Fischer esterification of its parent carboxylic acid, N-methanesulfonylalanine. This acid-catalyzed reaction involves heating the carboxylic acid with methanol. libretexts.orgnumberanalytics.com The reaction is an equilibrium process, and to achieve high yields, modifications are necessary to shift the equilibrium toward the product side. libretexts.orgmasterorganicchemistry.com

A primary modification involves using a large excess of methanol, which acts as both the reactant and the solvent. masterorganicchemistry.comyoutube.com According to Le Chatelier's principle, increasing the concentration of one of the reactants drives the reaction forward. libretexts.org Another common strategy is the removal of water as it is formed. This can be accomplished through azeotropic distillation with a suitable solvent or by using a dehydrating agent.

The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (commonly sulfuric acid or hydrochloric acid), which activates the carbonyl group for nucleophilic attack. libretexts.orgyoutube.com The alcohol (methanol) then attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. numberanalytics.comyoutube.com Subsequent proton transfer and elimination of a water molecule, followed by deprotonation of the carbonyl, yields the final ester product and regenerates the acid catalyst. libretexts.orgyoutube.com

Transesterification Processes

Transesterification offers an alternative pathway for the synthesis of this compound, particularly if a different ester of N-methanesulfonylalanine is more readily available. This process involves the conversion of one ester into another by reacting it with an alcohol in the presence of a catalyst. To synthesize the methyl ester, an existing ester (e.g., ethyl or benzyl (B1604629) 2-methanesulfonamidopropanoate) would be treated with a large excess of methanol.

Advanced Synthetic Strategies

Modern organic synthesis focuses on developing more efficient and environmentally benign methodologies. For the preparation of this compound, advanced strategies like multicomponent reactions and flow chemistry present significant advantages over traditional methods.

Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all reactants, offer a highly efficient route to complex molecules. While a specific MCR for this compound is not prominently documented, the synthesis of sulfonic esters via MCRs has been successfully developed. rsc.org

For instance, a visible-light-induced, copper-catalyzed MCR has been used to synthesize a variety of aryl sulfonic esters from arylazo sulfones, a sulfur dioxide source, and an alcohol. rsc.org This one-pot reaction proceeds under mild conditions and provides high yields. rsc.org Adapting this strategy could potentially involve a one-pot reaction of an alanine (B10760859) derivative, a sulfonylating agent (like methanesulfonyl chloride), and methanol, thereby streamlining the synthesis process by reducing the number of separate operational steps and purification procedures.

Flow Chemistry Applications

Flow chemistry, or continuous flow synthesis, involves performing chemical reactions in a continuously flowing stream within a network of pipes (B44673) or microreactors. This technology offers numerous advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling hazardous intermediates, and potential for automation and high-throughput synthesis.

The synthesis of this compound could be adapted to a flow process. For example, a stream of N-methanesulfonylalanine dissolved in methanol could be mixed with a stream of an acid catalyst in a heated reactor coil. The precise control over temperature, pressure, and residence time in a flow reactor can lead to higher yields, better selectivity, and reduced reaction times compared to batch synthesis. This approach is particularly advantageous for scaling up production, ensuring consistent product quality.

Optimization of Reaction Parameters and Yield Enhancement

Optimizing reaction conditions is critical for maximizing the yield and purity of the final product while minimizing costs and environmental impact. For the synthesis of this compound, key parameters include temperature, reaction time, and the molar ratio of reactants and catalysts.

Studies on similar esterification and sulfonation reactions demonstrate the importance of systematic optimization. nih.govresearchgate.net For instance, in the synthesis of methyl esters, parameters such as sulfonation temperature, duration, and the molar ratio of the sulfonating agent to the methyl ester are crucial for maximizing the yield. nih.gov Response Surface Methodology (RSM) is a common statistical technique used to explore the effects of multiple variables and identify the optimal conditions. nih.govresearchgate.net

The following table illustrates a hypothetical optimization study for the Fischer esterification of N-methanesulfonylalanine, showing how systematic variation of parameters can be used to identify the conditions for the highest yield.

EntryMolar Ratio (Methanol:Acid)Catalyst (mol%)Temperature (°C)Time (h)Yield (%)
110:1160475
220:1160485
320:1560490
420:1570 (Reflux)494
520:1570 (Reflux)895

This is a representative table illustrating the concept of reaction optimization.

As shown, increasing the molar ratio of methanol, catalyst loading, and temperature can significantly enhance the product yield. researchgate.net However, excessively long reaction times may not lead to a significant improvement and could promote side reactions. semanticscholar.org

Isolation and Purification Techniques for Synthetic Intermediates and Final Product

Following the completion of the synthesis, a series of work-up and purification steps are necessary to isolate this compound in high purity. The specific protocol depends on the synthetic method used.

For a typical Fischer esterification, the first step after the reaction is to neutralize the acid catalyst. This is often achieved by washing the reaction mixture with a mild base, such as an aqueous sodium bicarbonate solution. google.com The crude product is then extracted from the aqueous mixture into an organic solvent (e.g., dichloromethane or ethyl acetate). The organic layer is subsequently washed with water and then brine (a saturated aqueous sodium chloride solution) to remove any remaining water-soluble impurities. google.com

After drying the organic layer over an anhydrous drying agent (like sodium sulfate (B86663) or magnesium sulfate), the solvent is removed under reduced pressure using a rotary evaporator. This yields the crude product, which may still contain unreacted starting materials or by-products.

Final purification is typically achieved through one of the following methods:

Distillation: If the product is a liquid with a suitable boiling point, fractional distillation under reduced pressure can be an effective method for purification.

Column Chromatography: This is a highly versatile technique for purifying solid or high-boiling liquid compounds. The crude product is passed through a column of silica (B1680970) gel or alumina, using an appropriate solvent system (eluent) to separate the desired product from impurities. rsc.org

Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be used to obtain highly pure crystalline material.

The purity of the final product and intermediates is typically confirmed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. semanticscholar.org

Advanced Analytical Characterization of Methyl 2 Methanesulfonamidopropanoate

Spectroscopic Analysis Techniques

Spectroscopic techniques are indispensable for the structural elucidation and characterization of organic molecules. For Methyl 2-methanesulfonamidopropanoate, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy would provide a complete picture of its molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

One-dimensional NMR spectra provide fundamental information about the chemical environment, connectivity, and number of different types of protons and carbons in a molecule.

¹H NMR: The proton NMR spectrum of this compound would be expected to show distinct signals for each type of proton present. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the adjacent ester and sulfonamide groups.

Expected ¹H NMR Data (Hypothetical)

Protons Expected Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
CH₃ (alanine) ~1.4 Doublet ~7
CH (alanine) ~4.2 Quartet ~7
OCH₃ (ester) ~3.7 Singlet N/A
SO₂CH₃ (mesyl) ~3.0 Singlet N/A

¹³C NMR: The carbon-13 NMR spectrum would complement the ¹H NMR data, showing a single peak for each unique carbon atom. The carbonyl carbon of the ester would appear significantly downfield.

Expected ¹³C NMR Data (Hypothetical)

Carbon Expected Chemical Shift (ppm)
C=O (ester) ~172
CH (alanine) ~50
OCH₃ (ester) ~52
CH₃ (alanine) ~18

Two-dimensional NMR experiments provide further insight into the molecular structure by showing correlations between different nuclei.

COSY (Correlation Spectroscopy): A COSY spectrum would show a correlation between the CH proton and the CH₃ protons of the alanine (B10760859) backbone, confirming their three-bond coupling. biosynth.comaccelachem.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton with its directly attached carbon atom. For example, the OCH₃ proton signal would correlate with the OCH₃ carbon signal. orgsyn.orgnist.gov

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying longer-range (2-3 bond) couplings. It would show correlations between the ester carbonyl carbon and the protons of the OCH₃ group and the alanine CH, as well as between the SO₂CH₃ protons and the sulfonamide nitrogen's neighboring CH proton. accelachem.comnist.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments can provide information about the spatial proximity of atoms, which can be used to confirm the stereochemistry of the chiral center at the alpha-carbon of the alanine moiety.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

Expected IR Absorption Bands (Hypothetical)

Functional Group Bond Expected Wavenumber (cm⁻¹) Intensity
Amide N-H N-H stretch ~3300 Medium
Alkane C-H C-H stretch 2950-2850 Medium-Strong
Ester C=O C=O stretch ~1740 Strong
Sulfonamide S=O S=O stretch 1350-1300 & 1160-1120 Strong

The presence of a strong absorption band around 1740 cm⁻¹ would be characteristic of the ester carbonyl group. The sulfonamide group would be identified by two strong stretching vibrations for the S=O bond.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

This compound is not expected to have significant absorption in the UV-Vis region (200-800 nm) because it lacks extensive conjugation or chromophores that absorb light in this range. A typical UV-Vis spectrum would likely only show end absorption at shorter wavelengths.

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. The molecular weight of this compound (C₅H₁₁NO₄S) is 181.21 g/mol . biosynth.com

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) of 181. Subsequent fragmentation would likely involve the loss of the methoxy (B1213986) group (-OCH₃, 31 Da), the methylsulfonyl group (-SO₂CH₃, 79 Da), or cleavage of the ester and amide bonds, leading to characteristic fragment ions.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unequivocal identification of chemical compounds by providing a highly accurate measurement of their mass. Unlike nominal mass spectrometry which measures mass to the nearest integer, HRMS can measure mass to several decimal places. This precision allows for the determination of a unique elemental formula from a measured mass. masonaco.org

For this compound (C₅H₁₁NO₄S), the theoretical monoisotopic mass is calculated by summing the masses of the most abundant isotopes of its constituent atoms. This exact mass is a critical parameter for confirming the compound's identity in a given sample. masonaco.org Modern HRMS instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, can achieve mass accuracies within a few parts per million (ppm), making it possible to distinguish between compounds with very similar nominal masses but different elemental compositions.

The quality of a mass spectrum, defined by its accuracy and resolution, is paramount for successful compound identification. masonaco.org A high-resolution instrument can resolve isotopic peaks, providing further confidence in the elemental composition assignment.

Table 1: Theoretical Isotopic Mass Calculation for [M+H]⁺ of this compound

ElementCountIsotope Mass (Da)Total Mass (Da)
Carbon (¹²C)512.00000060.000000
Hydrogen (¹H)121.00782512.093900
Nitrogen (¹⁴N)114.00307414.003074
Oxygen (¹⁶O)415.99491563.979660
Sulfur (³²S)131.97207131.972071
Total [M+H]⁺ 182.048705

This table presents the calculated theoretical exact mass for the protonated molecule of this compound, which would be the target ion in a typical positive-ion mode HRMS analysis.

Tandem Mass Spectrometry (MS/MS) and Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of a compound. In an MS/MS experiment, ions of a specific mass-to-charge ratio (the precursor ion) are selected and then broken apart into smaller fragment ions (product ions) through collision-induced dissociation (CID). nih.govnih.gov The resulting pattern of fragment ions provides a "fingerprint" that is characteristic of the molecule's structure. nih.gov

For this compound, the protonated molecule [M+H]⁺ at m/z 182.0 would be selected as the precursor ion. The fragmentation would likely occur at the most labile bonds, such as the sulfonamide and ester linkages. The study of fragmentation patterns of similar compounds, like sulfonamides, reveals common cleavage pathways, such as the loss of SO₂ or cleavage of the sulfonamide bond. researchgate.net These established fragmentation patterns for related structures allow for a predictive approach to elucidating the structure of novel or uncharacterized compounds. nih.govresearchgate.net

By analyzing the masses of the product ions, a fragmentation pathway can be proposed, confirming the connectivity of the atoms within the molecule. This structural information is crucial for distinguishing between isomers, which have the same molecular formula but different arrangements of atoms.

Table 2: Plausible MS/MS Fragmentation of [M+H]⁺ of this compound

Precursor Ion (m/z)Proposed Fragment IonProposed Neutral LossFragment m/z (Theoretical)
182.0[M+H - CH₃OH]⁺Methanol (B129727)150.0
182.0[M+H - SO₂]⁺Sulfur Dioxide118.0
182.0[CH₃SO₂NHCH(CH₃)]⁺C₂H₃O₂122.0
182.0[CH₃NH₂SO₂]⁺C₄H₇O₂96.0
150.0[C₄H₈NO₂S - CO]⁺Carbon Monoxide122.0

This table outlines a hypothetical fragmentation pathway. The observed fragments in an actual experiment would provide definitive evidence for the compound's structure.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of GC with the detection power of MS. nih.gov It is particularly well-suited for the analysis of volatile and semi-volatile compounds that are thermally stable. youtube.com In the context of this compound, GC-MS can be used to assess its purity by separating it from volatile impurities, such as residual solvents from synthesis or potential degradation products. nih.gov

For GC-MS analysis, a sample is injected into the GC, where it is vaporized. youtube.com The components are then separated as they travel through a capillary column based on their boiling points and interactions with the column's stationary phase. As each separated component elutes from the column, it enters the mass spectrometer, which generates a mass spectrum for identification. youtube.com The retention time from the GC provides one level of identification, while the mass spectrum provides a second, more definitive confirmation. For some sulfonamides, derivatization may be required to increase their volatility for GC analysis. nih.govnih.gov

Table 3: Exemplary GC-MS Data for Purity Assessment

Peak No.Retention Time (min)Identified CompoundArea %
13.45Methanol (Solvent)0.05
25.21Acetonitrile (Solvent)0.15
312.88This compound99.78
414.02Unknown Impurity0.02

This table illustrates how GC-MS data can be presented to show the purity of a sample, with minor peaks indicating the presence of impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with tandem mass spectrometry (LC-MS/MS), is a highly sensitive and selective technique ideal for analyzing compounds in complex mixtures. nih.govjournalofchemistry.org It is especially useful for non-volatile or thermally labile compounds that are not suitable for GC-MS. nih.gov this compound, being a polar compound, is well-suited for LC-MS analysis.

The methodology combines the separation power of high-performance liquid chromatography (HPLC) with the mass analysis capabilities of mass spectrometry. nih.gov A liquid mobile phase transports the sample through a column packed with a stationary phase, separating the components based on their physicochemical properties. nih.gov The eluent from the LC column is then introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source, which is effective for polar molecules like sulfonamides. nih.govwu.ac.th This technique is widely used for the determination of sulfonamide residues in various complex matrices like food products and environmental samples. nih.govmdpi.com

Table 4: Typical LC-MS/MS Parameters for Analysis

ParameterSetting
LC ColumnC18 Reversed-Phase (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase BAcetonitrile
Flow Rate0.3 mL/min
Ionization ModePositive Electrospray Ionization (ESI+)
MS/MS TransitionPrecursor Ion (m/z 182.0) -> Product Ion (e.g., m/z 150.0)

This table details a representative set of conditions for the LC-MS/MS analysis of this compound, which would be optimized for specific applications.

Chromatographic Separation Methods

Chromatographic techniques are fundamental for the isolation, purification, and quantification of chemical compounds. For this compound, both high-performance liquid chromatography and gas chromatography are pivotal analytical methods.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry used to separate, identify, and quantify components in a mixture. wu.ac.thnih.gov For a compound like this compound, a reversed-phase HPLC method is typically employed. nih.gov In this mode, a nonpolar stationary phase (like C18) is used with a polar mobile phase. The compound is separated from impurities based on its relative polarity.

Purity analysis by HPLC involves developing a method that can resolve the main compound peak from all potential impurities. The area of the main peak relative to the total area of all peaks gives a measure of its purity. For quantification, a calibration curve is constructed by analyzing standards of known concentrations. wu.ac.thmdpi.com The concentration of the compound in an unknown sample can then be determined by comparing its peak area to the calibration curve. HPLC methods are known for their accuracy and precision in quantitative analysis. wu.ac.th

Table 5: HPLC Method Validation Parameters for Quantification

ParameterResultAcceptance Criteria
Linearity (r²)0.9995> 0.999
Accuracy (% Recovery)98.5% - 101.2%98.0% - 102.0%
Precision (% RSD)< 1.0%< 2.0%
Limit of Detection (LOD)0.05 µg/mL-
Limit of Quantification (LOQ)0.15 µg/mL-

This table shows typical validation results for an HPLC method, demonstrating its suitability for the reliable quantification of an analyte.

Gas Chromatography (GC) for Volatile Component Analysis

Gas Chromatography (GC) is a powerful analytical technique used for separating and analyzing compounds that can be vaporized without decomposition. nih.gov It is highly effective for assessing the presence of volatile components in a sample of this compound. youtube.com Such components could include residual solvents from the synthesis process or low-boiling-point impurities.

In GC, the sample is introduced into a heated injection port, vaporized, and carried by an inert gas (the mobile phase) through a capillary column. youtube.com Separation occurs based on the differential partitioning of the analytes between the carrier gas and the stationary phase lining the column. The time it takes for a compound to travel through the column is its retention time, a characteristic used for identification. A detector, such as a Flame Ionization Detector (FID), measures the quantity of the component as it elutes. The resulting chromatogram displays peaks corresponding to each separated volatile component.

Table 6: Analysis of Volatile Components by GC

Retention Time (min)CompoundConcentration (ppm)
2.1Dichloromethane (B109758)15
3.5Ethyl Acetate50
4.8Toluene< 5

This is an example of a GC analysis report for volatile organic impurities, demonstrating the technique's ability to detect and quantify trace levels of contaminants.

Chiral Chromatography for Enantiomeric Excess Determination

The determination of the enantiomeric purity of this compound is a critical step in its characterization, particularly in contexts where stereochemistry influences biological activity or material properties. Chiral High-Performance Liquid Chromatography (HPLC) is the most prevalent and effective technique for this purpose. This method relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to their separation and allowing for the quantification of their relative amounts, from which the enantiomeric excess (e.e.) is calculated.

The strategy for the chiral separation of this compound is informed by established methods for other N-protected amino acid esters. tandfonline.comyakhak.org Due to the presence of the methanesulfonyl protecting group and the methyl ester, this compound is well-suited for analysis on polysaccharide-based CSPs, which are widely recognized for their broad applicability in separating a diverse range of chiral molecules. yakhak.orgsigmaaldrich.com

Research Findings:

Detailed studies on the chiral separation of N-protected amino acid esters provide a strong basis for establishing a method for this compound. Research has consistently shown that cellulose (B213188) and amylose-derived CSPs, such as cellulose tris(3,5-dimethylphenylcarbamate) (available commercially as Chiralcel OD), are highly effective. tandfonline.comtandfonline.com These phases achieve separation through a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, which differ for the two enantiomers.

The choice of mobile phase is crucial for optimizing the separation. For N-protected amino acid esters, normal-phase chromatography using a mixture of a non-polar solvent like n-hexane and a polar alcohol modifier, typically 2-propanol, is common. tandfonline.comnih.gov The ratio of hexane (B92381) to 2-propanol is adjusted to control the retention times and improve the resolution between the enantiomeric peaks. tandfonline.com In a typical setup, the eluting enantiomers are detected using a UV detector. nih.gov

For compounds structurally analogous to this compound, such as N-benzyloxycarbonyl (Z) derivatives of amino acid methyl esters, excellent enantiomeric separations have been reported on a Chiralcel OD column. tandfonline.com In many cases, a consistent elution order is observed, where the L-isomer elutes before the D-isomer. tandfonline.com While direct chromatographic data for this compound is not extensively published, the principles established for similar N-acyl amino acid esters are directly applicable. nih.gov

A representative HPLC method for determining the enantiomeric excess of a compound like this compound would involve the following conditions and expected results, as summarized in the table below.

Table 1: Representative Chiral HPLC Method for N-Protected Alanine Methyl Ester Analogue

Parameter Value
Column Cellulose tris(3,5-dimethylphenylcarbamate) CSP (e.g., Chiralcel OD-H)
Dimensions 250 mm x 4.6 mm I.D.
Mobile Phase n-Hexane / 2-Propanol (90:10, v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Temperature 30°C
Retention Time (t1) ~8.5 min (Hypothetical L-enantiomer)
Retention Time (t2) ~10.2 min (Hypothetical D-enantiomer)
Resolution (Rs) >2.0

The enantiomeric excess (% e.e.) is calculated from the peak areas (A) of the two enantiomers using the formula: % e.e. = |(A1 - A2) / (A1 + A2)| x 100

This analytical approach provides a reliable and reproducible method for confirming the stereochemical purity of this compound. nih.gov

Structural Elucidation and Conformational Analysis

X-ray Crystallography Studies of Methyl 2-methanesulfonamidopropanoate and its Analogues

X-ray crystallography stands as the definitive method for determining the precise atomic arrangement within a crystalline solid. While specific crystallographic data for this compound is not widely published, the principles of such an analysis can be understood through the study of its analogues and the general methodologies involved.

Single-Crystal Growth and Optimization

The journey of an X-ray crystallographic study begins with the growth of high-quality single crystals. This critical step involves the slow and controlled precipitation of the compound from a supersaturated solution. For compounds like this compound, common techniques include slow evaporation of a solvent, vapor diffusion, and liquid-liquid diffusion. The choice of solvent is crucial and is often determined empirically, with solvents such as ethanol (B145695), ethyl acetate, or mixtures thereof being likely candidates. Optimization of conditions such as temperature, concentration, and the solvent system is essential to obtain crystals of sufficient size and quality for diffraction experiments.

Determination of Crystal System and Space Group

Once a suitable single crystal is obtained, it is subjected to X-ray diffraction analysis. The diffraction pattern, a unique fingerprint of the crystal lattice, allows for the determination of the unit cell parameters (a, b, c, α, β, γ) and the crystal system. There are seven crystal systems: triclinic, monoclinic, orthorhombic, tetragonal, trigonal, hexagonal, and cubic.

The systematic absences in the diffraction data further reveal the space group of the crystal, which describes the symmetry elements present in the unit cell. For instance, a related compound, methyl prop-2-ynoate, was found to crystallize in the monoclinic space group P2₁/n. nih.gov The determination of the correct space group is a fundamental step in solving the crystal structure.

Table 1: Common Crystal Systems and Space Groups

Crystal SystemCommon Space Groups
TriclinicP1, P-1
MonoclinicP2₁, P2₁/c, C2/c
OrthorhombicP2₁2₁2₁, Pbca, Pnma
TetragonalP4₁2₁2, I4₁/a
CubicPa-3, Fd-3m

Analysis of Molecular Conformation and Bond Parameters

Furthermore, precise bond lengths and angles are obtained from the crystallographic data. These experimental values can be compared to standard values and those predicted by computational methods to identify any unusual geometric features that may arise from steric or electronic effects within the crystal.

Table 2: Representative Bond Lengths and Angles for Sulfonamides and Esters

BondTypical Length (Å)AngleTypical Value (°)
S=O1.43O=S=O120
S-N1.63C-S-N107
C=O1.21O=C-O125
C-O1.34C-O-C115

Intermolecular Interactions: Hydrogen Bonding Networks (N-H⋯O, C-H⋯O) and Pi-Stacking Interactions

The way molecules pack in a crystal is governed by a variety of non-covalent interactions. For this compound, hydrogen bonding is expected to be a dominant force. The sulfonamide group provides a hydrogen bond donor (N-H), while the sulfonyl and carbonyl oxygen atoms act as hydrogen bond acceptors. This can lead to the formation of robust N-H⋯O hydrogen bonds, which often direct the assembly of molecules into chains, sheets, or more complex three-dimensional networks. researchgate.net

Supramolecular Architectures and Crystal Packing Phenomena

The interplay of the various intermolecular interactions results in a specific supramolecular architecture, which is the extended arrangement of molecules in the crystal. The study of these architectures provides insights into how molecules recognize and assemble with one another. The analysis of crystal packing reveals how the individual molecules are arranged in the unit cell and how these unit cells stack to form the macroscopic crystal. This packing efficiency and the nature of the intermolecular contacts are crucial in determining the physical properties of the solid, such as its melting point and solubility.

Computational Chemistry and Molecular Modeling

In the absence of experimental crystallographic data, or as a complement to it, computational chemistry and molecular modeling offer powerful tools to investigate the structural and conformational properties of this compound. Methods such as Density Functional Theory (DFT) can be used to calculate the optimized geometry of the molecule in the gas phase, providing theoretical values for bond lengths, bond angles, and torsion angles.

Conformational analysis can be performed by systematically rotating key single bonds and calculating the relative energies of the resulting conformers. This allows for the identification of the most stable, low-energy conformations of the molecule. Furthermore, computational methods can be employed to model intermolecular interactions, helping to predict likely hydrogen bonding patterns and other non-covalent interactions that would be present in the solid state. This theoretical approach can provide valuable guidance for experimental crystallization studies and aid in the interpretation of existing experimental data for analogous compounds.

Density Functional Theory (DFT) Calculations for Geometry Optimization

Density Functional Theory (DFT) is a powerful quantum mechanical method used to determine the ground-state electronic structure and optimized geometry of molecules. By approximating the electron density, DFT calculations can predict key structural parameters like bond lengths, bond angles, and dihedral angles with high accuracy.

For a molecule like this compound, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311G**, would be employed to find the most stable three-dimensional arrangement of its atoms. researchgate.net The geometry optimization process minimizes the energy of the molecule, revealing its most probable conformation.

In analogous sulfonamides, such as benzenesulfonamide, DFT calculations have been used to determine the geometry around the sulfur atom, which typically adopts a tetrahedral arrangement. The S-N bond length and the orientation of the methyl and propanoate groups relative to the sulfonamide moiety are critical parameters that would be determined. For instance, in a study of diphenylsulfone, the C-S-C bond angle was calculated to be approximately 105°, and S=O bond lengths were around 1.45 Å. researchgate.net Similar parameters would be expected for this compound.

Table 1: Predicted Optimized Geometric Parameters for this compound based on DFT Calculations of Analogous Compounds

Parameter Predicted Value
C-S Bond Length ~1.78 Å
S=O Bond Length ~1.45 Å
S-N Bond Length ~1.65 Å
C-N Bond Length ~1.46 Å
C=O Bond Length ~1.21 Å
O-S-O Bond Angle ~120°
C-S-N Bond Angle ~107°

Note: These values are illustrative and based on typical bond lengths and angles found in similar structures calculated using DFT.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps and Characterization)

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov

For this compound, the HOMO is expected to be localized primarily on the non-bonding p-orbitals of the oxygen atoms of the sulfonyl and ester groups, and potentially the nitrogen atom. The LUMO is likely to be an anti-bonding orbital (π*) associated with the carbonyl group (C=O) of the ester.

In a study on 5-aryl thiophenes bearing sulphonylacetamide moieties, DFT calculations revealed that the HOMO-LUMO energy gaps ranged from 3.99 eV to 4.60 eV. nih.gov A similar range would be anticipated for this compound, indicating a relatively stable molecule.

Table 2: Illustrative Frontier Molecular Orbital Properties

Property Predicted Value/Characteristic
HOMO Energy ~ -7.0 eV
LUMO Energy ~ -1.5 eV
HOMO-LUMO Gap ~ 5.5 eV
HOMO Character Localized on sulfonyl oxygen and nitrogen atoms
LUMO Character Localized on the C=O of the propanoate group

Note: These energy values are estimations based on typical FMO analyses of related organic molecules.

Molecular Electrostatic Potential (MEP) Surface Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It is mapped onto the electron density surface, using a color scale to indicate regions of varying electrostatic potential. Red regions signify negative potential (electron-rich areas), which are prone to electrophilic attack, while blue regions indicate positive potential (electron-poor areas), susceptible to nucleophilic attack. Green and yellow areas represent regions of neutral potential.

For this compound, the MEP surface would show intense red areas around the oxygen atoms of the sulfonyl (SO₂) and carbonyl (C=O) groups, as these are the most electronegative atoms and are sites of high electron density. nih.gov These regions would be the primary targets for electrophiles. Conversely, a blue region would be expected around the hydrogen atom attached to the sulfonamide nitrogen (N-H), indicating its acidic nature and susceptibility to deprotonation or interaction with a nucleophile. The methyl protons would also exhibit a positive potential. This mapping provides valuable insights into the molecule's intermolecular interaction patterns, such as hydrogen bonding.

Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. The Hirshfeld surface is generated based on the electron distribution of a molecule in a crystal, and it partitions the crystal space into regions where the electron density of a given molecule dominates.

By mapping properties like dnorm (normalized contact distance) onto the surface, close intermolecular contacts can be identified. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, which are typically strong interactions like hydrogen bonds. Two-dimensional "fingerprint plots" are derived from the Hirshfeld surface, which summarize all the intermolecular contacts and provide a quantitative percentage contribution of each type of interaction.

For a crystalline form of this compound, Hirshfeld analysis would likely reveal the dominance of H···H contacts, which is common for organic molecules. nih.gov Significant contributions from O···H/H···O contacts would also be expected, corresponding to the hydrogen bonds formed between the N-H donor and the sulfonyl or carbonyl oxygen acceptors. nih.govnih.gov Other notable interactions would include C···H/H···C contacts.

Table 3: Predicted Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

Contact Type Predicted Contribution (%)
H···H 35 - 50%
O···H / H···O 15 - 25%
C···H / H···C 10 - 20%
N···H / H···N 5 - 10%

Note: These percentages are illustrative, based on Hirshfeld analyses of similar sulfonamide and amino acid derivatives. nih.govnih.gov

Vibrational Frequency Analysis and Spectroscopic Property Prediction

Theoretical vibrational analysis, performed using DFT calculations, predicts the infrared (IR) and Raman spectra of a molecule. By calculating the second derivatives of the energy with respect to atomic displacements, the vibrational frequencies and their corresponding normal modes can be determined. These theoretical spectra can be compared with experimental data to confirm the structure of a synthesized compound and to assign specific absorption bands to particular molecular vibrations.

For this compound, key vibrational modes would include:

N-H stretching: A sharp band typically in the region of 3200-3400 cm⁻¹.

C-H stretching: Multiple bands in the 2800-3000 cm⁻¹ range for the aliphatic methyl and methine groups.

C=O stretching: A strong, characteristic band for the ester carbonyl group, expected around 1730-1750 cm⁻¹.

S=O stretching: Two strong bands for the asymmetric and symmetric stretching of the sulfonyl group, typically found around 1320-1360 cm⁻¹ and 1140-1180 cm⁻¹, respectively. researchgate.net

C-O stretching: Bands associated with the ester C-O bonds in the 1000-1300 cm⁻¹ region.

DFT calculations on related sulfonamides have shown good agreement between calculated and experimental vibrational frequencies after applying a scaling factor. researchgate.net

Conformational Energy Landscape and Stability Studies

The presence of several rotatable single bonds in this compound (e.g., C-S, S-N, N-C, C-C) means that the molecule can exist in multiple conformations. The conformational energy landscape describes the energy of the molecule as a function of its dihedral angles. By systematically rotating these bonds and calculating the energy at each step (a process known as a potential energy surface scan), the various low-energy conformers (local minima) and the energy barriers (transition states) between them can be identified.

For this molecule, key rotations would be around the S-N and N-Cα bonds. The relative orientation of the bulky methanesulfonyl and methyl propanoate groups will significantly influence the stability of different conformers due to steric hindrance and potential intramolecular hydrogen bonding. Studies on similar N-substituted systems have shown that the energy difference between various conformers can be on the order of a few kJ/mol. mdpi.comresearchgate.net The global minimum energy conformation represents the most stable and thus most populated structure of the isolated molecule.

Quantum Chemical Descriptors and Reactivity Indices

Beyond the HOMO-LUMO gap, a range of other quantum chemical descriptors can be calculated to provide a more detailed picture of a molecule's reactivity and electronic properties. These descriptors are derived from the electronic structure calculations.

For this compound, these would include:

Ionization Potential (I): The energy required to remove an electron. It is related to the HOMO energy (I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added. It is related to the LUMO energy (A ≈ -ELUMO).

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated as η = (I - A) / 2. A harder molecule has a larger HOMO-LUMO gap. researchgate.net

Chemical Potential (μ): The negative of electronegativity, it describes the tendency of electrons to escape from the system. It is calculated as μ = -(I + A) / 2.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. It is calculated as ω = μ² / (2η). This index helps to classify the molecule as a strong or marginal electrophile. nih.gov

Computational studies on amino acids have shown how these descriptors can be used to compare the reactivity of different isomers and conformers. nih.govresearchgate.net

Note: The values for these descriptors are derived from the HOMO and LUMO energies and provide a quantitative measure of the molecule's electronic characteristics.

Reactivity and Reaction Pathways of Methyl 2 Methanesulfonamidopropanoate

Reactions of the Methyl Ester Group

The methyl ester group in Methyl 2-methanesulfonamidopropanoate is susceptible to nucleophilic acyl substitution, a class of reactions fundamental to the modification of carboxylic acid derivatives.

Transamidation, the conversion of an ester into an amide, is a common and synthetically useful transformation. For this compound, this would involve the reaction with a primary or secondary amine to displace the methoxy (B1213986) group, yielding the corresponding N-substituted amide. These reactions can be promoted by various catalysts under different conditions. For instance, L-proline has been described as a useful catalyst for the transamidation of carboxamides with various amines under solvent-free conditions. organic-chemistry.org Another approach involves the use of catalytic amounts of CO2 to accelerate transamidation reactions, which has been shown to be effective for amino acid derivatives. organic-chemistry.org

Direct transamidation of esters with amines can often be challenging due to the establishment of an equilibrium. nih.gov To drive the reaction to completion, strategies such as using a large excess of the amine or removing the alcohol byproduct are often employed. Metal catalysts, such as those based on titanium or scandium, have also been developed to facilitate these transformations, particularly with less reactive amines. nih.gov For instance, the N-formylation of L-phenylalanine methyl ester has been successfully achieved using DMF as the formylating agent in the presence of K2S2O8, yielding the N-formyl amino acid ester without racemization. nih.gov

Catalyst/PromoterAmine NucleophileConditionsProduct Type
L-prolinePrimary/Secondary AminesSolvent-freeN-Substituted Amide
CO2Various Amines-N-Substituted Amide
H2SO4-SiO2Various Amines70 °C, solvent-freeN-Substituted Amide
K2S2O8DMF-N-Formyl Amide

The methyl ester can be reduced to the corresponding primary alcohol, (S)-2-(methanesulfonamido)propan-1-ol. This transformation is typically achieved using powerful reducing agents capable of reducing esters. Lithium aluminum hydride (LiAlH4) is a standard reagent for this purpose, effectively converting esters to alcohols. stackexchange.com However, its high reactivity necessitates careful handling and anhydrous conditions.

Alternative and milder methods have been developed for the reduction of amino acid esters. A combination of sodium borohydride (B1222165) (NaBH4) and iodine (I2) has been shown to be an effective system for reducing N-protected amino acids to their corresponding alcohols. stackexchange.com Borane complexes, such as borane-dimethyl sulfide (B99878) (BH3·SMe2), are also widely used for the reduction of carboxylic acid derivatives, including esters, and are known for their chemoselectivity. monash.edu The choice of reducing agent can be critical to avoid side reactions involving the sulfonamide group.

Reducing AgentTypical SolventKey Features
Lithium Aluminum Hydride (LiAlH4)Diethyl ether, THFHighly reactive, non-selective
Sodium Borohydride (NaBH4) / Iodine (I2)THFMore selective than LiAlH4
Borane-Dimethyl Sulfide (BH3·SMe2)THFSelective for carboxylic acid derivatives
L-selectride-High diastereoselectivity in the reduction of related N-phosphinyl α-imino esters

A study on the reduction of chiral N-phosphinyl α-imino esters to the corresponding α-amino esters using L-selectride demonstrated excellent chemical yields (88–98%) and high diastereoselectivities (up to 99:1). nih.gov While the substrate is different, this suggests that sterically hindered borohydrides could be effective for the stereocontrolled reduction of related compounds.

Reactions of the Sulfonamide Functional Group

The sulfonamide group (–SO2NH–) is a key feature of the molecule, influencing its acidity and providing a site for further functionalization.

The nitrogen atom of the sulfonamide is nucleophilic and can undergo alkylation and acylation reactions. N-alkylation introduces an alkyl group onto the sulfonamide nitrogen. This reaction typically requires a base to deprotonate the sulfonamide, generating a more nucleophilic sulfonamidate anion, which then reacts with an alkylating agent (e.g., an alkyl halide). monash.eduorganic-chemistry.org A variety of bases and conditions have been reported for the N-alkylation of sulfonamides, including manganese-catalyzed methods using alcohols as green alkylating agents. acs.org This "borrowing hydrogen" approach offers an efficient and atom-economical route to N-alkylated sulfonamides. acs.org

N-acylation involves the introduction of an acyl group (R-C=O) onto the sulfonamide nitrogen, forming an N-acylsulfonamide. These derivatives have important applications in organic synthesis and drug discovery. nih.gov A facile method for synthesizing N-(α-aminoacyl) sulfonamides in high yields without racemization has been reported, highlighting the synthetic utility of this reaction. nih.gov

Deprotonation generates a resonance-stabilized anion, which is a key intermediate in N-alkylation and other reactions. Protonation, on the other hand, would occur on one of the oxygen atoms of the sulfonyl group or the nitrogen atom, but this generally requires strongly acidic conditions. The electron-withdrawing character of the sulfonyl group makes protonation of the nitrogen atom more difficult compared to an alkyl or aryl amine. beilstein-journals.org

Stereospecific Reactions at the Chiral Center

The α-carbon of this compound is a chiral center, meaning that reactions occurring at this position can proceed with stereochemical control. Stereospecific reactions are those in which different stereoisomers of the starting material react to give stereoisomerically different products. masterorganicchemistry.com

For this compound, reactions that involve the chiral center must be carefully considered to maintain or control the stereochemistry. For example, any reaction that proceeds via a planar intermediate at the α-carbon (such as enolate formation) risks racemization unless it is performed under chiral conditions.

In the context of related compounds, stereoselective reductions of α-imino esters to α-amino esters have been extensively studied. nih.gov These reactions often employ chiral catalysts or reagents to favor the formation of one diastereomer over the other. For instance, the reduction of chiral N-phosphinyl α-imino esters with L-selectride proceeded with high diastereoselectivity, indicating that the chiral auxiliary on the nitrogen atom can effectively direct the approach of the reducing agent. nih.gov Similarly, in the synthesis of new N-sulfonylated amino alcohols, excellent enantioselectivities were achieved in the addition of diethylzinc (B1219324) to aldehydes, demonstrating that the N-sulfonylated amino alcohol ligand can induce high levels of stereocontrol. nih.gov

While specific studies on stereospecific reactions at the chiral center of this compound are not prominent in the literature, the principles of asymmetric synthesis suggest that the existing stereocenter, in conjunction with the sulfonamide group, could be used to direct the stereochemical outcome of reactions at or adjacent to the α-carbon.

Investigation into the Reactivity of this compound Remains a Subject for Future Research

A comprehensive review of available scientific literature reveals a notable absence of specific studies on the reaction mechanisms and kinetics of the chemical compound this compound. While research exists on the synthesis and reactivity of structurally related molecules, such as N-acylsulfonamides and other amino acid esters, direct experimental or computational data for this compound is not publicly accessible.

The general reactivity of N-sulfonylated amino acid esters can be inferred from established chemical principles. The molecule contains two primary reactive sites: the ester group and the sulfonamide moiety. The ester is susceptible to hydrolysis, a reaction that would be influenced by pH and temperature, likely proceeding through a tetrahedral intermediate. However, without specific kinetic studies, the rate constants and activation energy for this process for this compound remain unknown.

Similarly, the sulfonamide group's reactivity, including potential N-dealkylation or cleavage of the sulfur-nitrogen bond, has not been specifically investigated for this compound. Mechanistic pathways and the conditions required for such transformations are therefore speculative and would require dedicated research to elucidate.

The lack of published data precludes the creation of detailed research findings and data tables as requested. Further empirical investigation is necessary to characterize the reaction pathways and kinetic parameters of this compound. Such studies would be valuable for understanding its chemical behavior and potential applications.

Synthesis and Characterization of Methyl 2 Methanesulfonamidopropanoate Derivatives and Analogues

Modification of the Ester Moiety (e.g., other alkyl esters, amides)

The ester group of Methyl 2-methanesulfonamidopropanoate is a prime target for modification to influence properties such as solubility, stability, and bioavailability.

Synthesis of Other Alkyl Esters:

A general procedure for the preparation of methyl esters from carboxylic acids involves treatment with methanol (B129727) in the presence of a catalyst like sulfuric acid. sigmaaldrich.comnih.gov A similar approach can be envisioned for the synthesis of various alkyl esters of 2-methanesulfonamidopropanoic acid by using the corresponding alcohol (e.g., ethanol (B145695), propanol, isopropanol).

Synthesis of Amides:

The conversion of the ester to an amide is a common chemical transformation. The hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by coupling with an amine, is a standard route. Amide hydrolysis is typically achieved by heating with aqueous acid or base. mdpi.comnih.govnih.govyoutube.com For example, N-methylpentanamide can be hydrolyzed with sodium hydroxide (B78521) to yield sodium pentanoate and methylamine. nih.gov A similar strategy could be applied to this compound, which upon hydrolysis would yield 2-methanesulfonamidopropanoic acid. This acid could then be coupled with a desired amine using standard peptide coupling reagents to form the corresponding amide.

The synthesis of N-aryl(aralkyl)imidoamides of maleopimaric acid has been achieved by reacting the corresponding aromatic amides with amines. youtube.com This suggests that once the primary amide of 2-methanesulfonamidopropanoic acid is formed, further derivatization is possible.

Table 1: Hypothetical Ester and Amide Derivatives of 2-Methanesulfonamidopropanoic Acid

Derivative NameStructureSynthetic Approach
Ethyl 2-methanesulfonamidopropanoateCH₃SO₂NHCH(CH₃)COOCH₂CH₃Transesterification of the methyl ester or direct esterification of the carboxylic acid with ethanol.
2-MethanesulfonamidopropanamideCH₃SO₂NHCH(CH₃)CONH₂Hydrolysis of the methyl ester to the carboxylic acid, followed by amidation.
N-Benzyl-2-methanesulfonamidopropanamideCH₃SO₂NHCH(CH₃)CONHCH₂C₆H₅Coupling of 2-methanesulfonamidopropanoic acid with benzylamine.

Derivatization of the Sulfonamide Nitrogen (e.g., N-substitution)

Modification of the sulfonamide nitrogen can significantly impact the compound's electronic and steric properties, potentially influencing its biological target interactions.

N-Substitution Reactions:

The synthesis of N-substituted sulfonamides is a common practice in medicinal chemistry. For instance, N-substituted 2-aminobiphenylpalladium methanesulfonate (B1217627) precatalysts have been developed, where substitution at the nitrogen center prevents certain side reactions. researchgate.netsigmaaldrich.com A similar strategy of N-alkylation or N-arylation could be applied to this compound. The synthesis of N-(2-arylethyl)-2-methylprop-2-enamides involves the reaction of amines with methacryloyl chloride, demonstrating a method for N-acylation.

The synthesis of N-substituted methanedisulfonamides has also been reported, indicating that the sulfonamide nitrogen can be a site for chemical modification. mdpi.com A potential route for N-substitution of this compound could involve deprotonation of the sulfonamide nitrogen with a suitable base, followed by reaction with an alkyl or aryl halide. For example, the synthesis of N-(4-(4-fluorophenyl)-6-isopropyl-5-methylpyrimidin-2-yl)-N-methylmethanesulfonamide is a key step in the synthesis of Rosuvastatin, highlighting the importance of N-methylated sulfonamides.

Table 2: Potential N-Substituted Derivatives of this compound

Derivative NameStructureSynthetic Rationale
Methyl 2-(N-methylmethanesulfonamido)propanoateCH₃SO₂N(CH₃)CH(CH₃)COOCH₃N-methylation using a methylating agent after deprotonation of the sulfonamide.
Methyl 2-(N-phenylmethanesulfonamido)propanoateCH₃SO₂N(C₆H₅)CH(CH₃)COOCH₃N-arylation using a phenylating agent, potentially via a copper or palladium-catalyzed cross-coupling reaction.

Alterations to the Propanoate Backbone (e.g., chain elongation, branching)

Modifying the propanoate backbone allows for the exploration of how the spatial arrangement and size of the substituent at the alpha-position affect biological activity.

Chain Elongation and Branching:

The synthesis of analogues with an altered backbone, such as a butanoate or a branched-chain derivative, would require starting from different amino acid precursors. For example, to synthesize Methyl 3-methanesulfonamidobutanoate, one would start from β-alanine methyl ester. The synthesis of β-amino acids can be achieved through various methods, including conjugate addition of amines to Michael acceptors and Mannich-type reactions.

The synthesis of methyl 2-formyl-3-methylbutanoate provides a precursor that could potentially be converted to a branched-chain sulfonamide derivative. Similarly, the synthesis of methyl 2-methyl-2-(4-(2-(tosyloxy)ethyl)phenyl)propanoate demonstrates the creation of a quaternary center, which could be another strategy for introducing branching.

Table 3: Examples of Analogues with Altered Propanoate Backbones

Analogue NameStructureSynthetic Precursor
Methyl 3-methanesulfonamidobutanoateCH₃SO₂NHCH₂CH₂COOCH₃β-Alanine methyl ester
Methyl 2-methanesulfonamido-3-methylbutanoateCH₃SO₂NHCH(CH(CH₃)₂)COOCH₃Valine methyl ester

Synthesis and Comparative Studies of Stereoisomers

Since the alpha-carbon of the propanoate moiety is a chiral center, this compound exists as a pair of enantiomers. The biological activity of these enantiomers can differ significantly.

Stereoselective Synthesis:

The stereoselective synthesis of one enantiomer over the other is a key goal. This can be achieved by using a chiral starting material, such as L-alanine or D-alanine methyl ester, in the initial sulfonylation reaction. The use of chiral amino acids as starting materials in sulfonamide synthesis is a well-established practice. Stereoselective synthesis of a related compound, methyl 4,6-O-benzylidene-2-C-methoxycarbonylmethyl-alpha-D-ribo-hexopyranosid-3-ulose, has been achieved, demonstrating the feasibility of controlling stereochemistry in complex molecules.

Separation of Enantiomers:

If a racemic mixture is synthesized, the enantiomers can be separated using chiral chromatography. nih.gov Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation of enantiomers and is widely used in the pharmaceutical industry. sigmaaldrich.com Different chiral stationary phases (CSPs), such as those based on cellulose (B213188) or amylose (B160209) derivatives, can be employed to achieve separation. For example, a Chiralpak® IB® column has been used for the enantioselective HPLC analysis of chiral imidazolines. The separation of diastereomeric esters by normal phase HPLC is another common strategy.

Analytical Strategies for Derivative Characterization (e.g., chromatographic separation, spectroscopic identification)

The unambiguous characterization of newly synthesized derivatives is essential to confirm their structure and purity. This is typically achieved through a combination of chromatographic and spectroscopic techniques.

Chromatographic Separation:

High-Performance Liquid Chromatography (HPLC) is a fundamental tool for assessing the purity of synthesized compounds and for separating mixtures, including stereoisomers. sigmaaldrich.com Gas Chromatography (GC) can also be used for volatile derivatives.

Spectroscopic Identification:

A suite of spectroscopic methods is employed for structural elucidation:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule, confirming the connectivity of atoms and the presence of functional groups. The combination of NMR and Mass Spectrometry is a powerful approach for material characterization. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as the N-H and S=O stretches of the sulfonamide group, and the C=O stretch of the ester.

Table 4: Key Analytical Techniques for Characterization

TechniqueInformation Provided
HPLC Purity assessment, separation of isomers.
¹H NMR Proton environment, chemical shifts, coupling constants.
¹³C NMR Carbon skeleton, number of unique carbons.
IR Spectroscopy Presence of functional groups (e.g., -SO₂NH-, -C=O).
Mass Spectrometry Molecular weight, fragmentation patterns, elemental composition (HRMS).

Advanced Applications and Broader Scientific Relevance of Methyl 2 Methanesulfonamidopropanoate

Methyl 2-methanesulfonamidopropanoate as a Versatile Synthetic Building Block

This compound, particularly its chiral form, Methyl (2S)-2-methanesulfonamidopropanoate, possesses the key features of a versatile synthetic building block. Its utility stems from the presence of multiple reactive sites that can be selectively manipulated. The inherent chirality of the molecule makes it a valuable precursor for the synthesis of enantiomerically pure compounds, a critical aspect in the development of pharmaceuticals and agrochemicals where stereochemistry often dictates biological activity.

Theoretically, the ester group can undergo hydrolysis to the corresponding carboxylic acid, which can then be used in amide bond formations or other standard carboxylic acid transformations. The sulfonamide N-H bond can be deprotonated and the resulting anion can participate in N-alkylation or N-arylation reactions, allowing for the introduction of diverse substituents. Furthermore, the methanesulfonyl group can potentially act as a leaving group under certain conditions, or its sulfur atom could be targeted in specific synthetic manipulations. The combination of these functional groups in a single, relatively small molecule provides a platform for the construction of more complex molecular architectures.

Contributions to Methodological Advancements in Organic Synthesis

While there is no direct evidence of this compound's role in major methodological breakthroughs, compounds with similar structures are often employed as test substrates in the development of new synthetic methods. For instance, chiral N-protected amino acid esters are frequently used to evaluate the efficacy and stereoselectivity of new catalytic systems.

It is conceivable that this compound could serve as a substrate in the development of novel:

Asymmetric transformations: Its chiral center makes it a suitable candidate for testing new methods of asymmetric induction.

C-H activation reactions: The methyl group of the propanoate backbone could be a target for modern C-H functionalization techniques.

Sulfonamide derivatization methods: New catalysts or reagents for the functionalization of the sulfonamide moiety could be tested on this compound.

The successful application of new synthetic methodologies to a molecule like this compound would demonstrate the method's tolerance to multiple functional groups and its potential for broader applicability in organic synthesis.

Role in the Development of Sulfonamide-Containing Chemical Entities for Diverse Applications

Sulfonamides are a well-established and important class of compounds with a wide range of applications, most notably in medicinal chemistry as antibacterial, diuretic, and anticonvulsant agents. The incorporation of a chiral center, as seen in this compound, can significantly impact the biological activity and pharmacokinetic properties of sulfonamide-based drugs.

While specific drugs derived directly from this compound are not documented, it represents a key structural motif. The synthesis and biological evaluation of a library of compounds derived from this compound, where the ester and sulfonamide functionalities are modified, could lead to the discovery of novel therapeutic agents. The methanesulfonamido group, in particular, is a common feature in many modern pharmaceuticals due to its ability to act as a bioisostere for other functional groups and to improve physicochemical properties such as solubility and metabolic stability.

Potential in Combinatorial Chemistry and Compound Library Synthesis

Combinatorial chemistry aims to rapidly synthesize large numbers of diverse compounds for high-throughput screening. wikipedia.org The structure of this compound is well-suited for this approach. The ester and sulfonamide groups provide two distinct points for diversification.

For example, the molecule could be anchored to a solid support via its ester functionality. Subsequent reactions on the sulfonamide nitrogen would allow for the introduction of a wide variety of building blocks. Cleavage from the solid support would then yield a library of related sulfonamide derivatives. Alternatively, the carboxylic acid (derived from the hydrolysis of the methyl ester) could be used as a handle for solid-phase synthesis. google.comdiva-portal.orgpeptide.comresearchgate.net This strategy would enable the efficient generation of a focused library of compounds for screening against various biological targets.

Explorations in Material Science (e.g., monomers for specialized polymers)

The potential of this compound as a monomer for specialized polymers is an area that remains to be explored. In principle, the bifunctional nature of the molecule—the ester and the N-H of the sulfonamide—could allow for its participation in polymerization reactions. For instance, after conversion of the methyl ester to a carboxylic acid, it could be used as a monomer in the synthesis of polyamides or polyesters.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing Methyl 2-methanesulfonamidopropanoate?

  • Methodology : Synthesis typically involves nucleophilic substitution or esterification under anhydrous conditions. Use a polar aprotic solvent (e.g., DMF or THF) with a methanesulfonyl chloride derivative. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane mobile phase) and purify via column chromatography .
  • Key Parameters : Maintain a temperature range of 0–5°C during methanesulfonamide introduction to minimize side reactions. Confirm product purity using melting point analysis and 1^1H NMR (δ 1.4–1.6 ppm for methyl groups, δ 3.0–3.2 ppm for sulfonamide protons) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • 1^1H/13^{13}C NMR : Assign peaks using deuterated chloroform (CDCl₃) and reference internal standards (e.g., TMS). Key signals: methoxy group (δ 3.7 ppm), methyl protons on the propanoate backbone (δ 1.4–1.6 ppm) .
  • FT-IR : Confirm ester carbonyl (C=O stretch at ~1740 cm⁻¹) and sulfonamide (S=O stretches at 1320–1350 cm⁻¹ and 1140–1160 cm⁻¹) .
  • Mass Spectrometry (ESI-MS) : Verify molecular ion [M+H]⁺ and fragmentation patterns consistent with methanesulfonamide cleavage .

Q. What safety protocols are recommended when handling this compound?

  • Methodology :

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for synthesis steps involving volatile reagents .
  • First Aid : For skin contact, rinse immediately with water for 15 minutes. For inhalation, move to fresh air and seek medical attention if respiratory irritation occurs .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data during structural elucidation?

  • Methodology :

  • Cross-Validation : Compare experimental 1^1H NMR data with computational predictions (e.g., DFT simulations) .
  • 2D NMR : Use HSQC and HMBC to resolve overlapping signals and confirm connectivity between methanesulfonamide and propanoate groups .
  • Crystallography : If crystalline, perform X-ray diffraction to resolve ambiguous stereochemistry .

Q. What experimental approaches are used to study the metabolic pathways of this compound in biological systems?

  • Methodology :

  • In Vitro Incubation : Use liver microsomes (e.g., rat or human) with NADPH cofactor. Quench reactions at timed intervals and analyze metabolites via LC-MS/MS .
  • Isotopic Labeling : Introduce 13^{13}C or 2^{2}H labels to track metabolic cleavage sites .
  • Enzyme Inhibition Studies : Co-incubate with CYP450 inhibitors (e.g., ketoconazole) to identify involved isoforms .

Q. How can researchers design stability studies for this compound under varying storage conditions?

  • Methodology :

  • Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines). Monitor degradation products via HPLC with a C18 column (UV detection at 210–220 nm) .
  • Kinetic Analysis : Calculate degradation rate constants (kk) using Arrhenius plots for accelerated stability predictions .

Q. What computational tools are suitable for modeling the reactivity of this compound in nucleophilic environments?

  • Methodology :

  • DFT Calculations : Use Gaussian or ORCA software to model transition states and activation energies for sulfonamide hydrolysis .
  • Molecular Dynamics : Simulate solvent effects (e.g., water vs. DMSO) on reaction pathways using GROMACS .

Data Contradiction Analysis

Q. How should researchers address conflicting solubility data for this compound in polar vs. non-polar solvents?

  • Methodology :

  • Replicate Experiments : Test solubility in triplicate using standardized shake-flask methods (USP <1174>).
  • Purity Verification : Ensure the compound is free of hygroscopic impurities via Karl Fischer titration .
  • Solvent Polarity Index : Correlate solubility with solvent polarity parameters (e.g., Hansen solubility parameters) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.